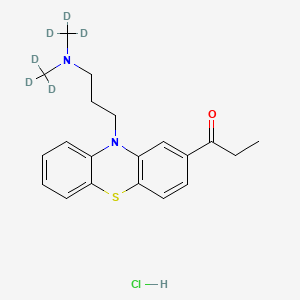![molecular formula C20H10F6N2S2 B12057650 2,2'-Bis[4-(trifluoromethyl)phenyl]-5,5'-bithiazole CAS No. 869896-76-4](/img/structure/B12057650.png)
2,2'-Bis[4-(trifluoromethyl)phenyl]-5,5'-bithiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole is a compound with the molecular formula C20H10F6N2S2 and a molecular weight of 456.43 g/mol . This compound is known for its unique properties, including its use as an n-type semiconductor in organic field-effect transistors (OFETs) due to its high electron mobility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole typically involves the reaction of 4-(trifluoromethyl)phenyl derivatives with thiazole precursors under specific conditions. One common method includes the use of trifluoromethylation reactions, where trifluoromethyl groups are introduced into the phenyl rings .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, as well as cost-effectiveness for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly involving the trifluoromethyl groups, can lead to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique properties make it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Its application as an n-type semiconductor in OFETs is significant for the development of electronic devices
Mecanismo De Acción
The mechanism of action of 2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole involves its interaction with molecular targets through its trifluoromethyl groups and thiazole rings. These interactions can influence the electronic properties of the compound, making it effective in its applications as a semiconductor .
Comparación Con Compuestos Similares
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Another compound with trifluoromethyl groups, used in photocatalysis and OLEDs.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its ability to stabilize negative charges in transition states.
Uniqueness: 2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole is unique due to its specific combination of trifluoromethyl groups and bithiazole structure, which provides distinct electronic properties and makes it particularly suitable for use in OFETs .
Propiedades
Número CAS |
869896-76-4 |
|---|---|
Fórmula molecular |
C20H10F6N2S2 |
Peso molecular |
456.4 g/mol |
Nombre IUPAC |
2-[4-(trifluoromethyl)phenyl]-5-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]-1,3-thiazole |
InChI |
InChI=1S/C20H10F6N2S2/c21-19(22,23)13-5-1-11(2-6-13)17-27-9-15(29-17)16-10-28-18(30-16)12-3-7-14(8-4-12)20(24,25)26/h1-10H |
Clave InChI |
YPPDUFZJMJWOLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=C(S2)C3=CN=C(S3)C4=CC=C(C=C4)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



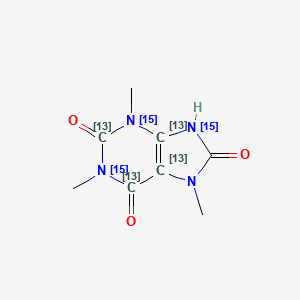
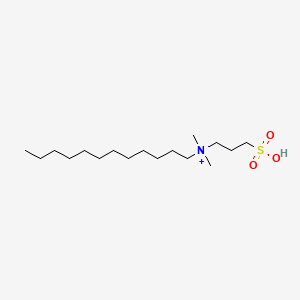
![3-(1,3-benzodioxol-5-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057589.png)
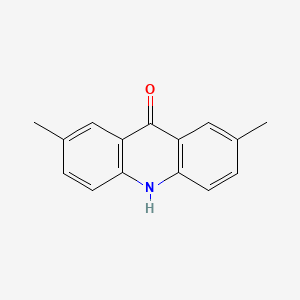
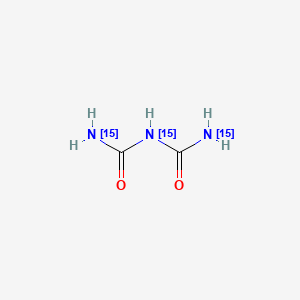

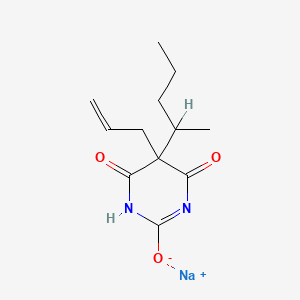

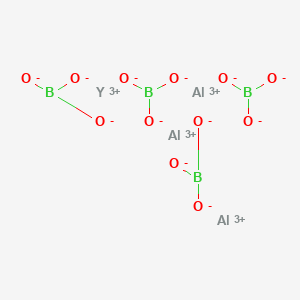
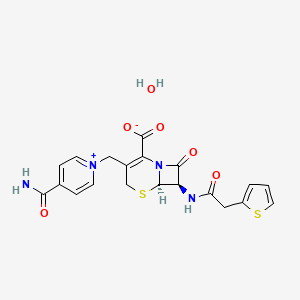

![(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-yn-1-ol](/img/structure/B12057647.png)
